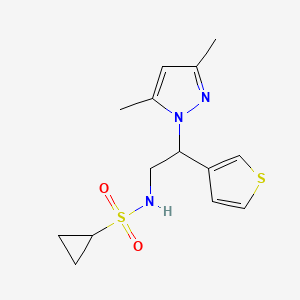

N-(2-(3,5-二甲基-1H-吡唑-1-基)-2-(噻吩-3-基)乙基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

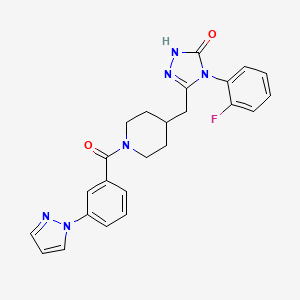

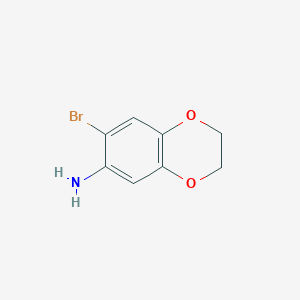

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide" is a heterocyclic compound that is presumed to contain a sulfonamide group, which is a common feature in many therapeutic agents due to their potential biological activities. The presence of a pyrazole ring, which is often associated with antitumor properties, and a thiophene ring, a common motif in drug design, suggests that this compound may have interesting chemical and biological properties worth exploring .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, where the key precursors undergo various reactions to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to a cyanoacetamido moiety that can further react to form different heterocyclic derivatives, including pyrazole and thiophene rings . Similarly, the synthesis of sulfonamido-containing heterocycles has been achieved by reacting a precursor with active methylene compounds, which could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, which can influence the molecule's binding affinity and selectivity to biological targets. The pyrazole ring, in particular, is known for its role in the binding to various enzymes and receptors, which can be modified by substituents on the ring to enhance selectivity and potency .

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the functional groups present. The sulfonamide moiety can participate in various chemical reactions, including alkylation, which can lead to the formation of selective ligands for receptors such as the 5-HT7 receptor . The presence of the pyrazole and thiophene rings also opens up possibilities for reactions such as cyclization and condensation, which can be utilized to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide" are not detailed in the provided papers, related compounds with sulfonamide groups and heterocyclic structures typically exhibit properties that make them suitable for drug development. These properties include good solubility, stability under physiological conditions, and the ability to form strong interactions with biological targets .

Relevant Case Studies

The antitumor activities of heterocyclic compounds similar to the compound have been evaluated, with many showing high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, sulfonamide derivatives have been tested for antibacterial activity, with several compounds demonstrating high activities . Furthermore, N-alkylated arylsulfonamides have been identified as potent and selective antagonists for the 5-HT7 receptor, with promising antidepressant-like and pro-cognitive properties in animal models, indicating potential for the treatment of CNS disorders .

科学研究应用

抗菌应用

对含有磺酰胺部分的新型杂环化合物的研究突出了潜在的抗菌应用。一种前体化合物经过反应生成具有显著抗菌活性的衍生物,表明此类化合物在开发新型抗菌剂中具有实用性。本研究强调了探索具有磺酰胺基团的杂环化合物用于抗菌目的的重要性 (Azab、Youssef 和 El-Bordany,2013).

合成和反应性

对某些杂环化合物的 1,3-偶极环加成和后续重排的研究证明了 CF3 取代吡唑的合成,展示了这些化合物通过受控反应生成各种衍生物的多功能性 (Gladow、Doniz‐Kettenmann 和 Reissig,2014)。此外,研究表明将宝石二甲基转化为环丙烷,揭示了合成环丙烷衍生物的新途径,这在各种化学合成中很有价值 (Giri、Wasa、Breazzano 和 Yu,2006).

药物代谢应用

通过使用微生物系统制备联芳双磺酰胺化合物的哺乳动物代谢物,证明了生物催化在药物代谢中的应用。这种方法已成功生产出大量代谢物用于结构表征,提供了一种产生和研究药物代谢物的新方法 (Zmijewski、Gillespie、Jackson、Schmidt、Yi 和 Kulanthaivel,2006).

环丙烷衍生物合成

关于通过钯催化的顺序 C-H 活化和自由基环化将宝石二甲基转化为环丙烷的研究提供了合成环丙烷衍生物的创新方法的见解,突出了有机化学中开发新的合成路线的潜力 (Giri 等人,2006).

属性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-10-7-11(2)17(16-10)14(12-5-6-20-9-12)8-15-21(18,19)13-3-4-13/h5-7,9,13-15H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAYJJCCNUEFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2CC2)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)

![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)